N'-Hydroxy-2-Methanesulfonylethanimidamide

Description

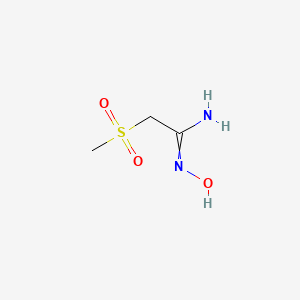

N'-Hydroxy-2-Methanesulfonylethanimidamide is a substituted amidoxime derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 2-position of the ethanimidamide backbone and an N'-hydroxy (-NHOH) functional group. This compound belongs to the broader class of N-hydroxyimidamides, which are widely used as intermediates in organic synthesis, coordination chemistry, and pharmaceutical research. The methanesulfonyl substituent imparts distinct electronic and steric properties, influencing reactivity, solubility, and stability compared to analogs with aryl or heteroaryl groups .

Properties

IUPAC Name |

N'-hydroxy-2-methylsulfonylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXITPIFCMHKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-hydroxy-2-(methylsulfonyl)ethanimidamide typically involves a multi-step chemical process. One common method starts with the reaction of N’-hydroxyethanimidamide with methanesulfonyl chloride to form N’-hydroxy-2-(methanesulfonyl)ethanimidamide . This intermediate is then reacted with carbamoyl chloride to yield the final product . The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N’-hydroxy-2-(methylsulfonyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents.

Reduction: It can be reduced to form sulfoxide derivatives using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are sulfone, sulfoxide, and substituted ethanimidamide derivatives .

Scientific Research Applications

N’-hydroxy-2-(methylsulfonyl)ethanimidamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic molecules.

Biology: The compound is used in proteomics research to study protein modifications and interactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(methylsulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This inhibition can occur through covalent modification of the enzyme or by forming a stable enzyme-inhibitor complex. The pathways involved in its action include the inhibition of enzymatic reactions that are crucial for cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electronic Effects : The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, likely increasing the acidity of the amidoxime proton compared to phenyl or thienyl analogs. This property could enhance metal-binding affinity or catalytic activity .

- Solubility : The sulfonyl group improves water solubility relative to lipophilic phenyl or thienyl derivatives, making the compound more suitable for aqueous-phase reactions .

Reactivity Trends :

- Sulfonyl-substituted amidoximes exhibit higher electrophilicity at the imine nitrogen, favoring coordination with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

- Phenyl and thienyl analogs are more prone to π-π stacking interactions, relevant in supramolecular chemistry .

Biological Activity

N'-Hydroxy-2-methanesulfonylethanimidamide (commonly referred to as HME) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of HME, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Mechanisms of Biological Activity

HME exhibits a range of biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : HME has been shown to inhibit various enzymes that play critical roles in cellular processes. For instance, it can act as a competitive inhibitor for certain proteases, affecting protein turnover and signaling pathways.

- Antimicrobial Activity : Studies have demonstrated that HME possesses antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

- Anticancer Properties : HME has shown promise in inhibiting the proliferation of cancer cell lines. It induces apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of HME:

- Cytotoxicity Assays : The MTT assay was employed to assess the cytotoxic effects of HME on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that HME exhibited significant cytotoxicity with IC values ranging from 10 to 20 µM across different cell lines.

- Antimicrobial Efficacy : The disk diffusion method was utilized to evaluate the antimicrobial activity of HME against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Zones of inhibition were measured, revealing effective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

Case Studies

- Case Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of HME on MCF-7 cells. The compound was found to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Activity Evaluation : A comprehensive study evaluated the antimicrobial potential of HME against multidrug-resistant strains. The results indicated that HME not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as an effective treatment against resistant infections .

Table 1: Cytotoxicity of HME on Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

| HepG2 | 18 | Caspase activation |

Table 2: Antimicrobial Activity of HME

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 15 |

| Escherichia coli | 5 | 20 |

| Klebsiella pneumoniae | 12 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.